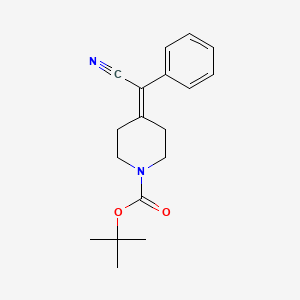

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate

Description

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a cyano(phenyl)methylene substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for functional group diversification.

Properties

IUPAC Name |

tert-butyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPRJGSOLUTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Attachment of the Phenyl Group: The phenyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.

Formation of the Tert-butyl Ester: The tert-butyl ester group is typically introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage, a critical step in synthetic workflows. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (10% v/v)

-

Product : 4-(cyano(phenyl)methylene)piperidine (free amine)

This deprotection enables further functionalization of the piperidine nitrogen, such as acylation or alkylation.

Nucleophilic Additions to the Cyano Group

The electron-deficient cyano group participates in nucleophilic additions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H<sub>2</sub>O/H<sup>+</sup> (acidic) | Carboxylic acid derivative | ~60–75% | |

| Reduction | LiAlH<sub>4</sub> in THF | Primary amine | ~50% | |

| Grignard Addition | RMgX (R = alkyl/aryl) | Ketone after workup | ~40–60% |

The conjugated methylene group adjacent to the cyano moiety enhances electrophilicity, facilitating these transformations .

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

-

Reagent : Diphenyl cyanocarbonimidate

-

Conditions : DMF, 100°C, 12 hours

-

Product : Benzo[d]imidazol-2-one derivatives (via intramolecular cyclization)

-

Application : NLRP3 inflammasome inhibitors in pharmacological studies

This reaction highlights its utility in constructing bioactive heterocycles.

Functionalization of the Piperidine Ring

After Boc deprotection, the piperidine nitrogen undergoes further modifications:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | Trifluoroacetylated piperidine | |

| Sulfonylation | Tosyl chloride | Piperidine sulfonamide derivatives |

These derivatives are intermediates in synthesizing targeted therapeutics, such as P2Y14 receptor modulators .

Aromatic Substitution on the Phenyl Ring

While direct electrophilic substitution is limited due to the electron-withdrawing cyano group, directed metallation strategies enable functionalization:

-

Directed Ortho-Metallation (DoM) : LDA (Lithium Diisopropylamide), followed by quenching with electrophiles (e.g., I<sub>2</sub>, CO<sub>2</sub>)

-

Application : Introduces halides or carboxyl groups at the ortho position

Catalytic Hydrogenation

Selective reduction of the exocyclic double bond:

-

Catalyst : Pd/C (10% w/w) under H<sub>2</sub> (1 atm)

-

Product : Saturated piperidine derivative (retains cyano and tert-butyl groups)

-

Yield : ~85%

Cross-Coupling Reactions

The phenyl ring can participate in Suzuki-Miyaura couplings if halogenated:

-

Pre-functionalization : Bromination using NBS (N-Bromosuccinimide)

-

Coupling Partner : Aryl boronic acids/Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Application : Synthesis of biaryl systems for extended π-conjugation

Key Research Findings

-

NLRP3 Inhibition : Derivatives of this scaffold (e.g., compound 13 in ) inhibit IL-1β release in macrophages by >50% at 10 µM, demonstrating anti-inflammatory potential.

-

Structural Insights : Computational modeling suggests interactions with the NACHT domain of NLRP3, stabilizing its inactive state .

This compound’s multifunctional design enables its use in synthesizing pharmacologically active agents, with ongoing research exploring its applications in inflammation and metabolic disorders.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyano and ester groups on biological activity. It may serve as a model compound in drug design and development.

Medicine

Potential medicinal applications include its use as a precursor for pharmaceuticals targeting neurological disorders, given the piperidine ring’s relevance in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate with three related piperidine derivatives, focusing on substituent effects, synthetic yields, purity, and available safety data.

Table 1: Comparative Analysis of Piperidine Derivatives

Structural and Functional Group Comparisons

- Substituent Electronic Effects: The cyano(phenyl)methylene group in the target compound introduces strong electron-withdrawing character due to the nitrile (-CN) group, which may enhance electrophilic reactivity compared to the alkyl-substituted derivative [3b] . The cyano-(3-methylphenyl) substituent in the analogous compound shares electronic features with the target compound but includes a methyl group on the phenyl ring, which could sterically hinder reactivity or modify lipophilicity.

Synthetic Accessibility :

- The Boc-protected alkylpiperidine [3b] was synthesized in 86% yield via a one-step reaction using di-tert-butyl carbonate and triethylamine in dioxane-water . This suggests that alkyl-substituted derivatives may be more straightforward to prepare compared to aryl- or heteroaryl-substituted analogs, where steric and electronic factors could reduce yields.

Biological Activity

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluations, and mechanisms of action, focusing on its role as a modulator in various biological systems.

The molecular formula of Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate is , with a molecular weight of approximately 270.32 g/mol. Its structure features a piperidine ring substituted with a cyano group and a tert-butyl ester, which contributes to its pharmacological properties.

Synthesis

The synthesis of Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano compounds under controlled conditions. The method often includes the use of solvents such as THF and reagents like potassium tert-butoxide to facilitate cyclization and functionalization processes .

Research indicates that Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate exhibits various biological activities, particularly as an inhibitor of inflammatory pathways. It has been shown to modulate the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β. This modulation is significant in the context of diseases characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit pyroptosis, a form of programmed cell death associated with inflammation. For instance, in differentiated THP-1 macrophages treated with lipopolysaccharides (LPS) and ATP, Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate showed a concentration-dependent decrease in pyroptotic cell death, with notable reductions in lactate dehydrogenase (LDH) release as an indicator of cell lysis .

Case Study 1: Anti-inflammatory Effects

In a recent study, researchers evaluated the anti-inflammatory effects of several piperidine derivatives, including Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate. The compound was tested at varying concentrations (0.1–50 µM) against LPS-induced inflammation in macrophages. The results indicated that at 10 µM concentration, it significantly reduced IL-1β release by approximately 20% compared to control groups .

Case Study 2: Tuberculosis Inhibition

Another study explored the efficacy of this compound against Mycobacterium tuberculosis. High-throughput screening revealed that certain analogs exhibited promising activity against the bacterium, suggesting that modifications to the piperidine structure could enhance antimicrobial properties while retaining anti-inflammatory effects .

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Concentration (µM) | Effect (%) |

|---|---|---|---|

| Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate | IL-1β Inhibition | 10 | ~20% |

| Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate | Pyroptosis Inhibition | 10 | ~25% |

| Analog Compound A | Mycobacterium tuberculosis inhibition | Varies | MIC = 6.3 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl chloroformate reacts with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Temperature control (0–25°C) and solvent choice (e.g., THF, toluene) are critical for yield optimization. Purification involves silica gel column chromatography using gradients of ethyl acetate/hexane .

- Key Parameters : Monitor reaction progress via TLC; use inert atmospheres (N₂/Ar) to prevent side reactions.

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>98%), while Mass Spectrometry (GC-MS or LC-MS) confirms molecular weight . FTIR-ATR verifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols are recommended for handling tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate in the laboratory?

- Safety Measures : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed . Store in a cool, dry place away from oxidizers. Emergency eyewash stations and spill kits must be accessible .

Q. How is the compound purified post-synthesis, and what challenges arise during this step?

- Methodology : Silica gel chromatography is standard, but polar by-products may require alternative solvents (e.g., methanol/dichloromethane). Recrystallization from ethanol/water mixtures improves crystalline purity . Challenges include co-elution of impurities; optimize solvent polarity via TLC screening.

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives of this compound, and what factors contribute to variability?

- Optimization Strategies :

| Factor | Impact | Solution |

|---|---|---|

| Solvent polarity | Affects reaction rate | Use polar aprotic solvents (DMF, DMSO) for SN² reactions . |

| Catalyst loading | Low conversion | Increase catalyst (e.g., DMAP) to 10 mol% . |

| Temperature | Side reactions | Maintain ≤25°C for exothermic steps . |

- Data Contradictions : Conflicting reports on optimal base (triethylamine vs. NaHCO₃) may arise from substrate sensitivity. Pilot small-scale reactions to validate conditions .

Q. What structural modifications enhance the compound’s bioactivity, and how are these changes validated experimentally?

- Approach : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring to improve metabolic stability . Validate via:

- Binding assays : Radiolabeled ligand competition studies to measure affinity for target receptors .

- Enzyme kinetics : Monitor inhibition constants (Kᵢ) using fluorogenic substrates .

- Challenges : Steric hindrance from the tert-butyl group may limit modifications; consider alternative protecting groups (e.g., Boc) .

Q. How do researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Troubleshooting :

- Variable coupling constants : Use 2D NMR (COSY, NOESY) to assign stereochemistry .

- Impurity peaks : Compare with reference spectra in databases (PubChem, SciFinder) .

- Case Study : A 2025 study reported conflicting ¹³C NMR signals for the cyano group; reanalysis revealed solvent-induced shifts (DMSO-d⁶ vs. CDCl₃) .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

- Methods :

- Density Functional Theory (DFT) : Models transition states for hydrolysis or nucleophilic attacks .

- Molecular Docking : Screens against protein databases (PDB) to identify binding pockets .

- Validation : Cross-check predictions with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How should researchers design experiments to clarify this?

- Experimental Design :

Prepare aliquots in varying pH buffers (1–7).

Monitor degradation via HPLC at timed intervals .

Characterize degradation products using LC-MS/MS.

- Hypothesis Testing : If degradation accelerates at pH < 3, the tert-butyl ester may hydrolyze to carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.